Stobadine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Stobadine is a pyridoindole antioxidant . It scavenges hydroxyl, peroxyl, and alkoxyl radicals and quenches singlet oxygen in cell-free assays . It has the potential to protect various tissues against oxidative stress .

Synthesis Analysis

This compound is a hexahydropyridoindole . Modification of the this compound molecule by aromatic electron donating substitution was found to enhance the intrinsic free radical scavenging activity .Molecular Structure Analysis

This compound is a substituted pyridoindole . The hexahydropyridoindole scaffold represents a valuable lead with a great deal of knowledge on molecular mechanisms of free radical scavenging, on bioavailability and toxicity .Chemical Reactions Analysis

This compound is a potent antioxidant and prevents free radical induced alterations in ER membrane fluidity . It can be used for effective cardio- and neuroprotectants development based on antioxidant or free radical scavenging mechanisms of action .Physical and Chemical Properties Analysis

This compound dihydrochloride is highly soluble both in water and in lipids . The dipalmitate salt of this compound is water insoluble but chemically more stable than dihydrochloride salt .Scientific Research Applications

Antioxidant Activity in Liposomal and Microsomal Lipid Peroxidation

Stobadine, a pyridoindole derivative, shows significant efficiency in inhibiting lipid peroxidation in both phosphatidylcholine liposomes and rat liver microsomes. This effect seems to be dependent on the presence of vitamin E in the membrane, indicating a collaborative antioxidant mechanism (Horakova, Briviba, & Sies, 1992).

Hydroxyl Radical Scavenging

This compound has been identified as a potent scavenger of hydroxyl radicals (OH*), a type of reactive oxygen species. This scavenging ability was demonstrated in both chemical and biological settings, highlighting this compound's potential as an effective antioxidant (Štefek & Beneš, 1991).

Neuro- and Cardioprotective Properties

A study evaluating the long-term administration of this compound showed its neuro- and cardioprotective potential, particularly in terms of antioxidative properties. The study focused on its effects on exploratory behavior in rats, demonstrating its potential in medical applications (Dubovický et al., 1999).

Inhibition of Lysosomal Enzyme Release

This compound has been shown to inhibit the release of lysosomal enzymes, both in vivo and in vitro, indicating its protective role against cell damage induced by toxic agents like cyclophosphamide (Navarová et al., 1999).

Interaction with Peroxyl, Superoxide, and Chromanoxyl Radicals

Research indicates that this compound interacts with various radicals, including peroxyl and superoxide radicals, demonstrating its diverse antioxidative action. It suggests a dual-phase effectiveness, being able to quench radicals in both lipid and aqueous phases (Kagan et al., 1993).

Protective Effect in Ischemia and Reperfusion

This compound has been shown to mitigate the effects of ischemia/reperfusion-induced injury in isolated rat hearts, attributed to its antioxidant properties. This indicates potential therapeutic applications in conditions involving oxidative stress-related cardiac injury (Knezl et al., 1999).

Mechanism of Action

Target of Action

Stobadine primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine and epinephrine. They play a crucial role in the regulation of smooth muscle contraction, which is essential for the cardiovascular system.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Stobadine and its structural analogues, dehydrothis compound and N-acetylated this compound, have been used to examine how structural alteration in the close proximity of the indolic nitrogen would influence the antioxidant activity of the substituted pyridoindoles . The antioxidant activity of this compound may be mediated via the indolic nitrogen centre .

Cellular Effects

The cellular effects of this compound are predominantly related to its ability to scavenge deleterious reactive oxygen species . This ability to protect various tissues against oxidative stress is a key aspect of its cellular function .

Molecular Mechanism

The molecular mechanism of this compound’s action is largely related to its antioxidant activity. It acts as a potent scavenger of peroxyl radicals both in aqueous and lipid phases . Structural changes in the proximity of the indolic nitrogen were found crucial for the radical scavenging efficiency .

Temporal Effects in Laboratory Settings

In pharmacokinetic and toxicokinetic studies, this compound dihydrochloride was administered intravenously or orally to rats in single and repeated doses . The developed assays proved to be appropriate for low-concentration determination of this compound in a wide range of pharmacokinetic studies .

Dosage Effects in Animal Models

The existing studies have shown that this compound can be administered in various forms and dosages, and its effects can be measured using a variety of methods .

Metabolic Pathways

It is known that this compound interacts with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Stobadine involves the condensation of 2-amino-6-methoxybenzothiazole with 2,3-dimethoxybenzaldehyde followed by reduction and cyclization.", "Starting Materials": [ "2-amino-6-methoxybenzothiazole", "2,3-dimethoxybenzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methoxybenzothiazole with 2,3-dimethoxybenzaldehyde in the presence of acetic acid and ethanol to form 2-(2,3-dimethoxyphenyl)-6-methoxybenzo[d]thiazole.", "Step 2: Reduction of the above product with sodium borohydride in ethanol to form 2-(2,3-dimethoxyphenyl)-6-methoxybenzothiazoline.", "Step 3: Cyclization of the above product with acetic acid and water to form Stobadine." ] } | |

CAS No. |

75494-88-1 |

Molecular Formula |

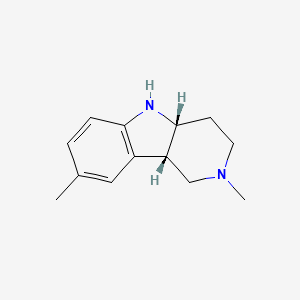

C13H18N2 |

Molecular Weight |

202.30 g/mol |

IUPAC Name |

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m0/s1 |

InChI Key |

CYJQCYXRNNCURD-AAEUAGOBSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C |

SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)

![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)

![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2434291.png)

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2434297.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)

![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)

![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)

![5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434305.png)